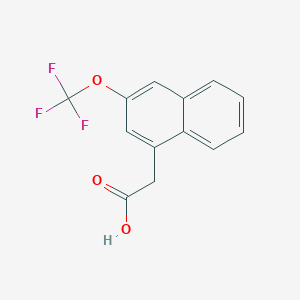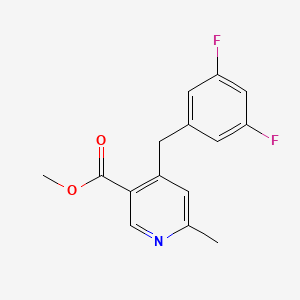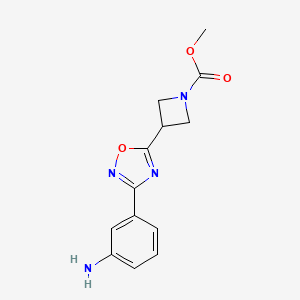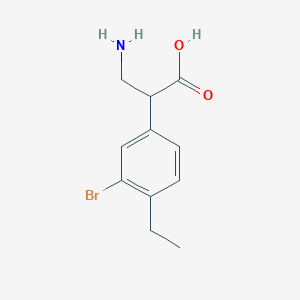![molecular formula C14H8ClNO3 B11847855 9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione CAS No. 5020-73-5](/img/structure/B11847855.png)
9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a chloro substituent at the 9th position, a methyl group at the 3rd position, and three keto groups at the 2nd, 5th, and 10th positions. The quinoline core is known for its broad range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Vilsmeier-Haack reaction, which uses DMF and POCl3, is often employed to form the quinoline ring system . Another approach involves the use of multicomponent reactions, which combine multiple reactants in a single step to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of hydroxyquinoline derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione involves its interaction with various molecular targets. The compound can intercalate into DNA, inhibiting transcription and translation processes . It also affects cellular pathways by modulating enzyme activity and protein interactions, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core but differs in the position and type of substituents.
4-Hydroxy-2-quinolone: Another quinoline derivative with hydroxyl and keto groups at different positions.
Quinoline-2,4-dione: Contains two keto groups at the 2nd and 4th positions, similar to the trione structure.
Uniqueness
9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is unique due to its specific substitution pattern and the presence of three keto groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propiedades
Número CAS |
5020-73-5 |
|---|---|
Fórmula molecular |
C14H8ClNO3 |
Peso molecular |
273.67 g/mol |
Nombre IUPAC |
9-chloro-3-methyl-1H-benzo[g]quinoline-2,5,10-trione |
InChI |
InChI=1S/C14H8ClNO3/c1-6-5-8-11(16-14(6)19)13(18)10-7(12(8)17)3-2-4-9(10)15/h2-5H,1H3,(H,16,19) |
Clave InChI |
XVQRNRCIJRUQAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=O)C3=C(C2=O)C=CC=C3Cl)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)


![N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine](/img/structure/B11847824.png)



![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)
![5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11847846.png)

![5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11847863.png)
